(1,3-Dibromopropan-2-yl)cyclohexane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,3-dibromopropan-2-ylcyclohexane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16Br2/c10-6-9(7-11)8-4-2-1-3-5-8/h8-9H,1-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIZZUUMLHSZNHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CBr)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Br2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1,3 Dibromopropan 2 Yl Cyclohexane and Analogous Architectures
Strategies for Carbon-Bromine Bond Formation
The introduction of bromine atoms onto a carbon skeleton is a fundamental step in the synthesis of (1,3-Dibromopropan-2-yl)cyclohexane. Key strategies involve controlling the position (regioselectivity) and spatial orientation (stereoselectivity) of the bromine atoms and the conversion of oxygen-containing functional groups into bromides.
Regioselective and Stereoselective Bromination Approaches
Regioselectivity in bromination determines which hydrogen atom in a molecule is replaced by a bromine atom. This is crucial for synthesizing specific isomers. For instance, in complex molecules like bacteriochlorins, electrophilic bromination with N-Bromosuccinimide (NBS) can be highly regioselective, targeting specific positions based on the electronic properties of the substrate. nih.gov The use of a 5-methoxy directing group in a bacteriochlorin (B1244331) molecule leads to bromination at the 15-position with 85% yield, whereas a similar molecule without this group results in a mixture of products. nih.gov Similarly, copper(II) halides in ionic liquids can achieve high regioselectivity for para-bromination of unprotected anilines. beilstein-journals.org Palladium(II)-catalyzed reactions using N-halosuccinimides also allow for the regioselective ortho-bromination of arylacetamides. rsc.org
Stereoselectivity, the control of the three-dimensional arrangement of atoms, is also a critical consideration. For example, the conversion of chiral alcohols to bromides using reagents like phosphorus tribromide (PBr₃) often proceeds with a predictable inversion of stereochemistry at the carbon center. masterorganicchemistry.com In the context of forming cyclic compounds, enzymatic processes can exhibit high stereoselectivity. An inducible haloalcohol dehalogenase from Arthrobacter sp. can convert various haloalcohols into their corresponding epoxides, and the reverse reaction can also be stereoselective. researchgate.net
Halogenation of Oxygenated Precursors (e.g., Diols, Alcohols)
A common and effective method for creating carbon-bromine bonds is through the substitution of hydroxyl (-OH) groups in alcohols and diols. For structures analogous to this compound, a precursor like 1-cyclohexylpropane-1,3-diol could be used. nih.gov
The synthesis of (1,3-dibromopropan-2-yl)benzene (B3288786), a closely related analog, has been achieved by treating 2-phenylpropane-1,3-diol with triphenylphosphine (B44618) and N-Bromosuccinimide (NBS) in dichloromethane. rsc.org This reaction proceeds at room temperature and yields the desired dibrominated product in good yield. rsc.org Other established methods for converting diols to dibromides include using concentrated hydrobromic acid (HBr) with a sulfuric acid catalyst or employing phosphorus tribromide (PBr₃). researchgate.net The Appel reaction, which uses a combination of a triaryl- or trialkylphosphine and a tetrahalomethane, is another alternative for this transformation. researchgate.net For simple alcohols, reagents like PBr₃ and thionyl chloride (SOCl₂) are preferred over hydrohalic acids (like HBr) because they avoid carbocation rearrangements and offer a cleaner reaction profile. masterorganicchemistry.com
Construction of the 1,3-Dibromopropane (B121459) Moiety
The formation of the specific 1,3-dibromo arrangement on a three-carbon chain attached to a cyclohexane (B81311) ring can be approached in several ways, primarily involving reactions with alkenes or the modification of existing functional groups.
Free Radical Addition Reactions for Alkene Bromination
Free radical addition of hydrogen bromide (HBr) to unsymmetrical alkenes provides a powerful method for installing a bromine atom at the less substituted carbon atom, a process known as anti-Markovnikov addition. byjus.comchemistrysteps.com This reaction, often called the Kharasch effect, occurs in the presence of peroxides which act as radical initiators. byjus.comcurlyarrows.com
The mechanism involves the generation of a bromine radical (Br•) which then attacks the alkene's double bond. chemistrysteps.combyjus.com The bromine radical adds to the carbon atom that results in the formation of the most stable alkyl radical intermediate. chemistrysteps.com For a terminal alkene, this means the bromine adds to the terminal carbon, leading to the anti-Markovnikov product. libretexts.org This strategy is highly effective for HBr but is not observed with other hydrogen halides like HCl or HI. byjus.com This method could be applied to a precursor like allylcyclohexane (B1217954) to construct the bromo-substituted propane (B168953) chain.
Derivatization of Propylene (B89431) Glycol Analogs
Propylene glycol (1,2-propanediol) and its isomer 1,3-propanediol (B51772) serve as structural templates for the target molecule's propane backbone. gordon.edu A direct precursor to this compound would be a substituted version of 1,3-propanediol, such as 2-cyclohexyl-1,3-propanediol or 1-cyclohexyl-1,3-propanediol. nih.gov
The conversion of these diol precursors to the corresponding dibromide is a key derivatization. As detailed in section 2.1.2, this transformation can be accomplished using several reagent systems. A notable example is the synthesis of (1,3-dibromopropan-2-yl)benzene from 2-phenylpropane-1,3-diol, which serves as a direct procedural analog. rsc.org The reaction employed N-Bromosuccinimide (NBS) and triphenylphosphine, achieving a 79% yield of the desired dibrominated product. rsc.org This demonstrates a reliable pathway for converting a propylene glycol analog bearing an aryl or cycloalkyl group at the 2-position into the target 1,3-dibromo architecture.
Exploitation of Allylic Bromide Precursors
An alternative synthetic route involves the use of allylic bromides. The allylic position—the carbon atom adjacent to a double bond—is particularly reactive. youtube.com Allylic bromination, typically using N-Bromosuccinimide (NBS) with light or heat, can introduce a bromine atom at this position selectively. libretexts.orgmasterorganicchemistry.com This is because the reaction proceeds via a resonance-stabilized allylic radical, which is more stable than a typical alkyl radical. youtube.comchemistrysteps.com
For example, starting with a molecule like cyclohexylpropene, allylic bromination would create an allylic bromide. A subsequent reaction, such as the addition of HBr across the remaining double bond, could then be performed to install the second bromine atom. The regiochemistry of this second step would be critical. If an anti-Markovnikov addition of HBr were carried out, it would lead to a 1,3-dibrominated product. curlyarrows.com The original research by Kharasch and Mayo on the peroxide effect was conducted on the addition of HBr to allyl bromide, which itself forms 1,3-dibromopropane. curlyarrows.com This provides a strong precedent for using an allylic bromide precursor to construct the 1,3-dibromo moiety.
Introduction and Functionalization of the Cyclohexane Ring
The construction and subsequent functionalization of the cyclohexane ring are foundational steps in the synthesis of this compound. These processes can be approached through various methods, including the use of pre-existing cyclohexane-derived starting materials or the de novo construction of the ring via cycloaddition reactions.
Cyclohexane-Derived Starting Materials
The use of readily available cyclohexane derivatives as starting materials offers a direct route to the desired carbocyclic core. For instance, the synthesis of allyl cyclohexyl propionate (B1217596) can be achieved through a multi-step process starting from acrylate (B77674) and cyclohexanol. google.com This involves the initial formation of 1-oxy-spiro nih.govrsc.org-2-decanone, followed by hydrogenation to yield cyclohexyl propionic acid, and subsequent esterification. google.com Similarly, cyclohexyl-based chiral auxiliaries have been synthesized in moderate to good yields through the nucleophilic attack of organometallic reagents on appropriate precursors. researchgate.net
The functionalization of the cyclohexane ring is often necessary to introduce the desired substituents. For example, the synthesis of 4′-substituted cyclohexyl analogues can begin with the monoprotection of a dihydroxybenzaldehyde, followed by conversion to a triflate derivative and a subsequent Suzuki coupling to form a biaryl system. nih.gov The stereochemistry of substituted cyclohexanes is a critical consideration, as the stability of conformers can be significantly influenced by the size and position of substituents. pressbooks.pub For monosubstituted cyclohexanes, the equatorial conformer is generally more stable due to the avoidance of 1,3-diaxial interactions. pressbooks.pub In disubstituted cyclohexanes, the relative positions of the substituents (cis or trans) lead to geometric isomers that are not interconvertible. pressbooks.pubmvpsvktcollege.ac.in The stability of these isomers is determined by the cumulative steric effects of the substituents, with a preference for conformations where larger groups occupy equatorial positions. pressbooks.pubslideshare.net
| Starting Material | Reaction Sequence | Product | Key Features |
| Acrylate and Cyclohexanol | Lactonization, Hydrogenation, Esterification | Allyl cyclohexyl propionate | Multi-step synthesis utilizing common starting materials. google.com |
| 2,4-dihydroxybenzaldehyde | Monoprotection, Triflation, Suzuki Coupling | 4′-substituted cyclohexyl analogues | Stepwise functionalization to build complexity. nih.gov |
| Cyclohexene (B86901) | Bromination | 1,2-dibromocyclohexane | Direct halogenation of an unsaturated ring. orgsyn.org |
Cycloaddition Reactions for Cyclohexane Ring Formation (e.g., Diels-Alder)
The Diels-Alder reaction stands out as a powerful and widely utilized method for constructing six-membered rings with excellent control over regio- and stereochemistry. wikipedia.orgmasterorganicchemistry.com This [4+2] cycloaddition involves the reaction of a conjugated diene with a dienophile to form a cyclohexene derivative. wikipedia.orglibretexts.orgpressbooks.pub The reaction is concerted, proceeding through a cyclic transition state, which allows for the stereospecific transfer of the dienophile's stereochemistry to the product. masterorganicchemistry.compressbooks.pub The versatility of the Diels-Alder reaction makes it a valuable tool in the synthesis of complex natural products and new materials. wikipedia.org
The efficiency of the Diels-Alder reaction is influenced by the electronic nature of the reactants. Electron-donating groups on the diene and electron-withdrawing groups on the dienophile generally accelerate the reaction. pressbooks.pub For example, the reaction between 2,3-dimethyl-1,3-butadiene (B165502) and propenal proceeds readily at room temperature with a nearly quantitative yield. pressbooks.pub The regioselectivity of the reaction often follows the "ortho-para" rule, which can be predicted by considering the frontier molecular orbitals of the diene and dienophile. wikipedia.org
Intramolecular Diels-Alder reactions provide a reliable method for generating fused polycyclic systems. acs.org In these reactions, the tether connecting the diene and dienophile dictates the regiochemistry of the cycloaddition. acs.org Lewis acids can be employed to accelerate these reactions and enhance their stereoselectivity. acs.org
| Diene | Dienophile | Reaction Type | Product | Key Features |
| Conjugated Diene | Substituted Alkene | Intermolecular Diels-Alder | Substituted Cyclohexene | Forms six-membered rings with high stereocontrol. wikipedia.orgmasterorganicchemistry.com |
| Diene tethered to Dienophile | - | Intramolecular Diels-Alder | Fused Polycycle | Tether dictates regiochemistry. acs.org |
| 1,3-Butadiene | Ethene | [4+2] Cycloaddition | Cyclohexene | Requires high temperatures and gives low yields. pressbooks.pub |
| 2,3-dimethyl-1,3-butadiene | Propenal | [4+2] Cycloaddition | Substituted Cyclohexene | Proceeds at 30°C with almost quantitative yield. pressbooks.pub |
Stereoselective Functionalization of Cyclohexane Derivatives
Achieving specific stereoisomers of functionalized cyclohexanes is a significant challenge in organic synthesis. d-nb.info Catalyst-controlled C–H functionalization has emerged as a sophisticated strategy to achieve high site- and stereoselectivity. nih.govrepec.org This approach allows for the desymmetrization of unactivated cyclohexane derivatives by overcoming the inherent reactivities of different C-H bonds through the choice of an appropriate catalyst. nih.govrepec.orgresearchgate.net For instance, donor/acceptor carbene insertion has been used to functionalize the C3 equatorial C–H bond of substituted cyclohexanes in a highly regioselective manner. researchgate.netresearchgate.net
Organocatalysis also provides powerful methods for the stereoselective synthesis of highly substituted cyclohexanes. d-nb.infonih.gov One-pot sequential reactions, such as a Michael-Michael-1,2-addition sequence, can generate cyclohexanes with multiple contiguous stereogenic centers in good yields and with excellent stereoselectivities. d-nb.infonih.govnih.gov These reactions often employ chiral organocatalysts, such as amino-squaramides, at low loadings. d-nb.infonih.gov The stereochemical outcome of additions to disubstituted cyclohexanes is well-documented, with cis and trans isomers leading to different diastereomeric products. libretexts.org For example, cis-1,2-disubstituted cyclohexanes are typically meso compounds, while the trans isomers exist as enantiomers. chemistryschool.net
Diastereoselective and Enantioselective Synthetic Pathways
The synthesis of a specific stereoisomer of this compound necessitates the use of synthetic methods that can control the relative and absolute stereochemistry of the chiral centers. Chiral auxiliaries and asymmetric catalysis are two prominent strategies to achieve this goal.
Chiral Auxiliaries in the Synthesis of this compound Analogs
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of subsequent reactions. wikipedia.orgsigmaaldrich.com After the desired stereoselective transformation, the auxiliary can be removed and often recycled. wikipedia.orgsigmaaldrich.com This strategy has been widely applied in the synthesis of enantiomerically pure compounds. sigmaaldrich.com
Cyclohexyl-based chiral auxiliaries are particularly effective in inducing high diastereofacial selectivity in various carbon-carbon bond-forming reactions. sigmaaldrich.com For example, they have been successfully used in Friedel-Crafts reactions, asymmetric oxidations, and Pauson-Khand cyclizations. sigmaaldrich.com The chiral auxiliary directs the approach of the reagent to one face of the molecule, leading to the preferential formation of one diastereomer. For instance, the alkylation of cyclohexanone (B45756) can be achieved with high enantiomeric excess by using a chiral immobilized phenethylamine (B48288) as the auxiliary. scispace.com Similarly, chiral oxazolidinones, popularized by David A. Evans, are versatile auxiliaries that have been used in stereoselective alkylations and aldol (B89426) reactions. wikipedia.org The substituents on the oxazolidinone ring create a sterically hindered environment that directs the stereochemical course of the reaction. wikipedia.org
| Chiral Auxiliary | Application | Stereoselectivity | Reference |
| Cyclohexyl-based auxiliaries | Friedel-Crafts reactions, asymmetric oxidations | High diastereofacial selectivity | sigmaaldrich.com |
| Chiral immobilized phenethylamine | Alkylation of cyclohexanone | 61% ee | scispace.com |
| Evans' oxazolidinones | Alkylation, Aldol reactions | High diastereoselectivity | wikipedia.org |
| Pseudoephedrine | Alkylation of amides | High diastereoselectivity | wikipedia.org |
Asymmetric Catalysis for Dibrominated Compounds and Cyclohexanes
Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis compared to the use of stoichiometric chiral auxiliaries. rsc.org This field has seen significant advancements, enabling the synthesis of chiral molecules with high enantiomeric excess.
Catalytic asymmetric dibromination of alkenes provides a direct route to vicinal dihaloalkanes with control over the stereochemistry. researchgate.net Organocatalytic methods, often employing chiral catalysts in combination with a bromine source like N-bromosuccinimide (NBS) and a halide source, have been developed to achieve this transformation with good yields and enantioselectivities. researchgate.net Peptide-based catalysts have also been shown to be effective in atroposelective bromination reactions, leading to axially chiral compounds. mdpi.commdpi.com
For the construction of chiral cyclohexane rings, asymmetric catalysis has proven to be a powerful tool. nih.gov Asymmetric desymmetrization reactions, catalyzed by chiral catalysts, can convert prochiral cyclohexanes into chiral functionalized products with high enantioselectivity. rsc.org For example, chiral phosphoric acid catalysts have been successfully employed in the atroposelective bromination of biaryl compounds. beilstein-journals.org Furthermore, transition metal catalysis, such as palladium-catalyzed asymmetric reductive desymmetrization, has been used to synthesize C-N axially chiral quinazolinones with excellent enantiomeric excess. mdpi.com The development of organocatalytic domino reactions has enabled the synthesis of highly functionalized cyclohexanes with multiple stereocenters in a single pot with high stereocontrol. d-nb.info
| Catalytic System | Reaction | Substrate | Product | Key Features |
| Chiral Organocatalyst / NBS / LiBr | Asymmetric Dibromination | Alkenes | Vicinal Dibromoalkanes | Catalytic and enantioselective. researchgate.net |
| Peptide Catalyst | Atroposelective Bromination | 3-Arylquinazolin-4(3H)-ones | Axially Chiral Quinazolinones | High enantioselectivity. mdpi.com |
| Chiral Phosphoric Acid | Atroposelective Bromination | Biaryl precursors | Axially Chiral Biaryls | Desymmetrization with kinetic resolution. mdpi.com |
| Pd(OAc)2 / (R)-DTBM-SEGPHOS | Asymmetric Reductive Desymmetrization | 3-(2,6-dibromophenyl)quinazolin-4-one | C-N Axially Chiral Quinazolinones | Up to 99% ee. mdpi.com |
| Chiral Amino-squaramide | Michael-Michael-1,2-addition | β-ketoester, β-nitrostyrene, α,α-dicyanoolefin | Highly substituted cyclohexanes | Five contiguous stereocenters with >30:1 dr and 96-99% ee. nih.govnih.gov |
Control of Stereochemistry in Bromine Addition Reactions
The synthesis of this compound via the electrophilic addition of bromine to allylcyclohexane introduces significant stereochemical considerations. The spatial arrangement of the atoms in the final product is dictated by the mechanism of the bromine addition across the carbon-carbon double bond. Control over this stereochemistry is rooted in the formation of a key intermediate and the subsequent nucleophilic attack.
The prevailing mechanism for the bromination of an alkene involves the formation of a cyclic bromonium ion. In the case of allylcyclohexane, the bromine molecule (Br₂) approaches the electron-rich double bond of the allyl group. This induces a dipole in the Br-Br bond, leading to the formation of a three-membered ring intermediate known as the bromonium ion. This intermediate is critical as it shields one face of the original double bond.
The reaction proceeds with the subsequent attack of a bromide ion (Br⁻), which acts as a nucleophile. Due to steric hindrance from the cyclic bromonium ion, the bromide ion can only attack from the face opposite to the ion. This mechanistic pathway is termed anti-addition, as the two bromine atoms are added to opposite faces of the double bond. pbworks.com
When bromine adds to allylcyclohexane, two new stereocenters are created at carbons 1 and 2 of the propane chain. The starting material, allylcyclohexane, is achiral. The formation of the bromonium ion can occur on either face of the double bond with equal probability. The subsequent backside attack by the bromide ion at either of the two carbons of the bromonium ion leads to a mixture of enantiomers. For instance, attack at one carbon will produce the (1R,2R) and (1S,2S) enantiomers, while attack at the other carbon would lead to the (1R,2S) and (1S,2R) pair. The result of the reaction with an achiral starting material is therefore a racemic mixture of diastereomers. pbworks.com
The stereochemical outcome of the electrophilic addition of bromine stands in contrast to radical bromination reactions. Radical bromination, often initiated using N-Bromosuccinimide (NBS) with light or heat, proceeds through a resonance-stabilized allylic radical. chemistrysteps.commasterorganicchemistry.com This pathway does not involve a cyclic intermediate that blocks one face of the molecule, and as a result, it typically leads to substitution at the allylic position rather than addition across the double bond, and generally offers little stereochemical control at the newly formed stereocenter. chemistrysteps.com
The table below summarizes the expected major products and stereochemical outcomes for the bromination of allylcyclohexane under different conditions.
| Reagent/Condition | Starting Material | Reaction Type | Major Product(s) | Stereochemical Outcome |
| Br₂ in CCl₄ | Allylcyclohexane | Electrophilic Addition | This compound | Anti-addition; Racemic mixture of diastereomers |
| NBS, light/heat | Allylcyclohexane | Radical Substitution | 3-Bromo-1-cyclohexylprop-1-ene | Mixture of (E) and (Z) isomers; poor stereocontrol |
Advanced methods are being developed to exert greater control over the stereochemistry of halogenation reactions. For example, Lewis base-catalyzed systems have been shown to control the regio-, diastereo-, and even enantioselectivity of bromochlorination reactions. acs.org In these systems, a catalyst can mediate the delivery of the halide nucleophile, influencing the stereochemical course of the reaction beyond the inherent preference for anti-addition. While demonstrated for other unsaturated systems, the principles could potentially be applied to substrates like allylcyclohexane to achieve a higher degree of stereochemical control. acs.org
Chemical Reactivity and Transformational Chemistry of 1,3 Dibromopropan 2 Yl Cyclohexane
Nucleophilic Substitution Reactions
The carbon-bromine bonds in (1,3-Dibromopropan-2-yl)cyclohexane are susceptible to attack by various nucleophiles. These reactions can proceed through either intramolecular or intermolecular pathways, leading to a wide array of functionalized products.
Intramolecular Cyclization Pathways (e.g., Cyclopropanation via Freund Reaction)
The 1,3-disposition of the bromine atoms in this compound makes it an ideal substrate for intramolecular cyclization to form a cyclopropane (B1198618) ring. This transformation is analogous to the Freund reaction, which traditionally uses zinc to effect the cyclization of 1,3-dihalides. In this case, the reaction would produce bicyclo[4.1.0]heptane derivatives. The reaction involves the formation of an organometallic intermediate, followed by an internal nucleophilic substitution (SNi) to close the three-membered ring.
Reaction Scheme: Intramolecular Cyclization
The efficiency of this cyclization is influenced by the stereochemistry of the starting material and the reaction conditions, such as the choice of metal and solvent.
Intermolecular Substitution for C3-Bridged Compound Formation
Intermolecular reactions with difunctional nucleophiles can lead to the formation of C3-bridged macrocyclic or polycyclic structures. In these reactions, both bromine atoms are displaced by nucleophilic centers from another molecule or molecules, effectively bridging the propane (B168953) unit. For instance, reaction with a diamine or a diol under high dilution conditions could yield macrocycles where the (cyclohexylpropan-2-yl) unit is incorporated into a larger ring structure. Such strategies are valuable in the synthesis of complex architectures like cryptands or other host-guest systems.
Reactions with Sulfur-Containing Nucleophiles (e.g., Dithianes, Na2S)
This compound readily reacts with various sulfur-containing nucleophiles. The nature of the product depends on the nucleophile used.
Reaction with Sodium Sulfide (Na2S): Treatment with sodium sulfide, a source of the S²⁻ dianion, typically leads to intramolecular cyclization to form a sulfur-containing heterocycle. The expected product is a substituted thietane, specifically 3-cyclohexylthietane, resulting from the displacement of both bromine atoms by the single sulfur atom.
Reactions with Dithianes: Dithianes, particularly the anion of 1,3-dithiane (B146892), can act as a nucleophile. scribd.com The anion, typically generated by a strong base like n-butyllithium, can displace one of the bromine atoms. The resulting product can then undergo further transformations. If both bromine atoms react with two equivalents of a dithiane anion, a bis-substituted product is formed.
Table 1: Representative Reactions with Sulfur Nucleophiles
| Reagent | Product Structure | Reaction Type |
|---|---|---|
| Sodium Sulfide (Na2S) | 3-Cyclohexylthietane | Intramolecular Nucleophilic Substitution |
| 2-Lithio-1,3-dithiane | 2-(1-Bromo-3-cyclohexylpropan-2-yl)-1,3-dithiane | Intermolecular Nucleophilic Substitution |
Azide (B81097) Chemistry and Huisgen Cycloadditions (Click Chemistry)
The bromine atoms can be displaced by azide ions (N₃⁻) to yield (1,3-diazidopropan-2-yl)cyclohexane. This diazide is a versatile intermediate for "click chemistry," specifically the Huisgen 1,3-dipolar cycloaddition. wikipedia.orgnih.gov The azide groups can react with alkynes in a highly efficient and specific manner to form 1,2,3-triazole rings. nih.govorganic-chemistry.org
This reaction can be performed under thermal conditions or, more commonly, catalyzed by copper(I) or ruthenium. wikipedia.org The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is particularly notable for its high yields and regioselectivity, exclusively producing the 1,4-disubstituted triazole isomer. wikipedia.orgnih.gov This methodology allows for the facile linking of the cyclohexylpropane scaffold to a wide variety of other molecules that contain an alkyne functionality.
Reaction Pathway: Azide Formation and Cycloaddition
this compound + 2 NaN₃ -> (1,3-Diazidopropan-2-yl)cyclohexane + 2 NaBr
(1,3-Diazidopropan-2-yl)cyclohexane + 2 R-C≡CH --(Cu(I) catalyst)--> Bis(1,2,3-triazole) derivative
Elimination Reactions
In the presence of a strong base, this compound can undergo elimination reactions, where hydrogen bromide (HBr) is removed to form carbon-carbon double bonds.
Dehydrobromination Leading to Unsaturated Systems
The treatment of this compound with a strong, non-nucleophilic base, such as potassium tert-butoxide, can lead to dehydrobromination. The elimination of one molecule of HBr would result in the formation of an unsaturated monobromide, such as (3-bromoprop-1-en-2-yl)cyclohexane or (1-bromoprop-1-en-2-yl)cyclohexane. The regioselectivity of this elimination (Zaitsev vs. Hofmann product) would be influenced by the steric bulk of the base and the stereochemistry of the substrate.
Further elimination of a second molecule of HBr can lead to the formation of a diene or an allene. For instance, the formation of (prop-1,2-dien-2-yl)cyclohexane is a possible outcome. The distribution of these unsaturated products is highly dependent on the reaction conditions, including the choice of base, solvent, and temperature.
Table 2: Potential Products of Dehydrobromination
| Product Name | Class | Notes |
|---|---|---|
| (3-Bromoprop-1-en-2-yl)cyclohexane | Allylic Bromide | Product of single E2 elimination. |
| (1-Bromoprop-1-en-2-yl)cyclohexane | Vinylic Bromide | Product of single E2 elimination. |
| (Prop-1,2-dien-2-yl)cyclohexane | Allene | Product of double dehydrobromination. |
Regioselectivity in Olefin Formation
Elimination reactions of this compound can lead to the formation of different olefinic products. The regioselectivity of these reactions, which determines the position of the newly formed double bond, is influenced by several factors, most notably the reaction conditions and the nature of the base employed.
In E2 elimination reactions, a concerted mechanism where a proton is abstracted and the leaving group departs simultaneously, the stereochemical arrangement of the molecule is crucial. libretexts.orgiitk.ac.in For an efficient E2 reaction to occur in a cyclohexane (B81311) system, the hydrogen atom to be removed and the leaving group (in this case, a bromine atom) must be in a trans-diaxial orientation. libretexts.orgiitk.ac.in This requirement can dictate the regiochemical outcome.
Generally, in the absence of significant steric hindrance, the more substituted and thermodynamically more stable alkene, known as the Zaitsev product, is favored. chemistrysteps.comsaskoer.ca However, when a sterically bulky base is used, the less substituted alkene, or Hofmann product, may be formed preferentially. chemistrysteps.com This is because the bulky base will preferentially abstract the more sterically accessible proton. chemistrysteps.com
In contrast, E1 elimination reactions proceed through a carbocation intermediate. chemistrysteps.com The regioselectivity in E1 reactions is primarily governed by the stability of the resulting alkene, almost always leading to the Zaitsev product. chemistrysteps.com
Metal-Catalyzed Transformations
The carbon-bromine bonds in this compound are susceptible to cleavage and functionalization through various metal-catalyzed reactions. These transformations offer powerful methods for forming new carbon-carbon and carbon-heteroatom bonds.
Nickel-Catalyzed Cyclopropanation and Alkylation
Nickel catalysts are effective in promoting both cyclopropanation and alkylation reactions.
Cyclopropanation: Intramolecular reactions of 1,3-dihalides, such as this compound, can lead to the formation of cyclopropane rings. The first synthesis of cyclopropane itself was achieved through an intramolecular Wurtz coupling of 1,3-dibromopropane (B121459) using sodium. ethz.ch Modern methods often employ nickel catalysts for similar transformations. ethz.chorganic-chemistry.org For instance, nickel-catalyzed cross-electrophile coupling reactions of 1,3-diol derivatives can produce a variety of cyclopropanes. nih.gov These reactions may proceed through the in-situ formation of 1,3-diiodides which then react with the nickel catalyst. nih.gov Mechanistic studies suggest the involvement of radical intermediates. nih.govnih.gov An electrochemical approach using a nickel catalyst has also been developed for the cyclopropanation of alkenes. project-miel.eu
Alkylation: Nickel catalysts are also widely used in C-H bond alkylation reactions. mdpi.com These reactions allow for the direct formation of C-C bonds by coupling an alkyl halide with a C-H bond, often on an aromatic or heteroaromatic ring. mdpi.comnih.gov For example, nickel can catalyze the C-H alkylation of aromatic substrates with unactivated alkyl halides to form fused ring systems. nih.gov The reaction often requires a ligand, such as bipyridine or a pincer-type ligand, and a base. mdpi.comsemanticscholar.org Mechanistic investigations have pointed towards the involvement of a Ni(I)/Ni(III) catalytic cycle and radical intermediates. semanticscholar.org Nickel-catalyzed alkylation has also been applied to other substrates like ketones, nitriles, and nitroalkanes. rsc.orgnih.gov
Gold-Catalyzed Rearrangements and Cyclizations
Gold catalysts, particularly gold(I) complexes, are known to activate alkynes and allenes towards nucleophilic attack, leading to a variety of rearrangements and cyclizations. nih.govbeilstein-journals.org While direct gold-catalyzed reactions of this compound are not extensively documented, related transformations provide insight into potential reactivity. Gold-catalyzed reactions of enynes, for example, can proceed through cyclopropyl (B3062369) gold(I) carbene-like intermediates to form rearranged products. nih.gov These reactions can lead to the formation of complex polycyclic structures. nih.govpku.edu.cn Gold catalysts are also effective in promoting the synthesis of small rings like cyclopropanes and cyclobutenes. acs.org The mechanism often involves the formation of gold(I) carbenes from various precursors. acs.orgnih.gov
Palladium-Catalyzed Cross-Coupling Reactions (with relevant derivatives)
Palladium catalysis is a cornerstone of modern organic synthesis, particularly for the formation of carbon-carbon bonds through cross-coupling reactions. nobelprize.org Derivatives of this compound could be employed in several types of palladium-catalyzed cross-coupling reactions.
The general mechanism for these reactions involves an oxidative addition of an organic halide to a palladium(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to form the product and regenerate the palladium(0) catalyst. nobelprize.orguwindsor.ca
Common palladium-catalyzed cross-coupling reactions include:
Suzuki Coupling: This reaction couples an organoboron compound (like a boronic acid or ester) with an organic halide. nobelprize.orguwindsor.ca It is widely used due to the stability and low toxicity of the boron reagents. nobelprize.org Palladium catalysts with specific phosphine (B1218219) ligands, such as SPhos, are often employed. semanticscholar.org
Negishi Coupling: This involves the coupling of an organozinc reagent with an organic halide. nobelprize.org
Stille Coupling: This reaction uses organotin reagents.
Heck Reaction: This reaction couples an organic halide with an alkene. nobelprize.org
While the direct use of this compound in these reactions might be complex due to the presence of two reactive sites, its derivatives could be selectively coupled. For instance, a monobrominated derivative could be used, or one of the bromine atoms could be converted into a different functional group suitable for a specific coupling reaction. The challenge with using alkyl halides possessing β-hydrogens is the potential for β-hydride elimination as a side reaction. scispace.com However, suitable catalyst systems have been developed to overcome this issue. scispace.com
Radical Reactions and Photochemistry
Radical Reactions: The carbon-bromine bonds in this compound can be cleaved homolytically to generate radical intermediates. This can be initiated by radical initiators or by light. Radical reactions of bromoalkanes are well-established. sci-hub.se The addition of bromine radicals to unsaturated systems is a common transformation. nih.gov In the context of this compound, radical reactions could lead to various products, including cyclization to form cyclopropane derivatives or intermolecular reactions with other radical species. The formation of 1,3-dibromopropane itself can be achieved through the radical bromination of glutaric acid, although this can be accompanied by further bromination of the aliphatic chain. acs.org
Photochemistry: The photochemical behavior of this compound is not extensively detailed in the literature. However, the photochemistry of related cyclohexane derivatives, such as 1,3-cyclohexadiene (B119728), has been studied. The photochemical ring-opening of 1,3-cyclohexadiene to 1,3,5-hexatriene (B1211904) is a well-known reaction that proceeds on an ultrafast timescale. researchgate.net While this compound lacks the conjugated diene system, the C-Br bonds could be susceptible to photolytic cleavage, initiating radical reactions. The photochemistry of other related systems, like stilbenes and dihydronaphthalenes, often involves isomerizations and rearrangements. ru.nl
Photoinduced Processes Involving Halogenated Alkanes
The exposure of halogenated alkanes to UV light can initiate homolytic cleavage of the carbon-halogen bond, generating a halogen radical and an alkyl radical. acs.orgdocbrown.info In the case of this compound, the weaker carbon-bromine bonds are susceptible to this photolytic scission. The energy from the UV light overcomes the bond dissociation energy of the C-Br bond, leading to the formation of a bromine radical and a cyclohexylpropyl radical. This initiation step is the gateway to a cascade of subsequent reactions. The photolysis of bromoalkanes can be achieved using specific wavelengths, such as 248 nm. acs.orgosti.gov The transient species formed, including bromine atom complexes, can be studied using techniques like laser-flash photolysis. acs.org
The general mechanism for the photochemical bromination of an alkane involves three main stages: initiation, propagation, and termination. byjus.comsavemyexams.comlibretexts.org
Initiation: Homolytic fission of a bromine molecule (Br₂) under UV light produces two bromine radicals (Br•). docbrown.infobyjus.comlibretexts.org
Propagation: A bromine radical abstracts a hydrogen atom from the alkane, forming an alkyl radical and hydrogen bromide (HBr). This alkyl radical then reacts with another bromine molecule to yield the bromoalkane and a new bromine radical, which continues the chain reaction. byjus.comsavemyexams.comlibretexts.org
Termination: The chain reaction concludes when two radicals combine. This can involve the recombination of two bromine radicals to form Br₂, an alkyl radical and a bromine radical to form the bromoalkane, or two alkyl radicals to form a larger alkane. byjus.comquora.com
Disulfide-Catalyzed Photoreactions and Thiyl Radical Involvement
Disulfides can act as photocatalysts in various organic reactions. beilstein-journals.org Under photoirradiation, organic disulfides can cleave into thiyl radicals (RS•). beilstein-journals.org These thiyl radicals are versatile intermediates that can participate in a range of transformations, including additions and cyclizations. beilstein-journals.orgresearchgate.net
In the context of halogenated alkanes, thiyl radicals can be involved in hydrogen atom transfer (HAT) processes. cdnsciencepub.comacs.org The electrophilic nature of thiyl radicals makes them selective in abstracting hydrogen atoms, particularly from C-H bonds adjacent to heteroatoms. acs.org While direct studies on this compound with disulfide catalysts are not prevalent, the known reactivity of thiyl radicals suggests potential for such reactions. For instance, thiyl radicals can abstract hydrogen atoms from alkanes, and the resulting alkyl radicals can then undergo further reactions. cdnsciencepub.com The selectivity of the thiyl radical abstraction depends on the stability of the resulting alkyl radical. cdnsciencepub.com
The general mechanism for disulfide-catalyzed photoreactions often involves the following steps:
Photoexcitation: The disulfide absorbs light, leading to the homolytic cleavage of the S-S bond to form two thiyl radicals. beilstein-journals.org
Radical Reaction: The thiyl radical initiates a reaction, such as hydrogen abstraction from a substrate or addition to an unsaturated bond. beilstein-journals.orgcdnsciencepub.com
Product Formation and Catalyst Regeneration: The resulting radical intermediate undergoes further transformation to form the final product, and in the process, the disulfide catalyst is often regenerated, allowing for a catalytic cycle. beilstein-journals.org
Mechanistic Aspects of Radical Brominations
The radical bromination of alkanes is a well-established free-radical chain reaction. docbrown.infobyjus.com The process is initiated by the homolytic cleavage of the bromine-bromine bond, typically by heat or UV light, to generate bromine radicals. docbrown.info These highly reactive radicals then abstract a hydrogen atom from the alkane to form an alkyl radical and hydrogen bromide. byjus.com The resulting alkyl radical reacts with a molecule of Br₂ to form the brominated alkane and another bromine radical, thus propagating the chain. byjus.comquora.com
The stability of the intermediate alkyl radical plays a crucial role in determining the regioselectivity of the reaction. Tertiary radicals are more stable than secondary radicals, which are in turn more stable than primary radicals. srmist.edu.in Consequently, bromination preferentially occurs at the carbon atom that forms the most stable radical. For this compound, hydrogen abstraction could occur from the cyclohexane ring or the propyl chain.
The mechanism of radical bromination can be summarized in three key steps:
Initiation: Br₂ → 2 Br• (under UV light or heat) docbrown.infobyjus.com
Propagation:
RH + Br• → R• + HBr byjus.com
R• + Br₂ → RBr + Br• byjus.comquora.com
Termination:
Br• + Br• → Br₂ byjus.com
R• + Br• → RBr quora.com
R• + R• → R-R
Rearrangement Reactions
The carbon skeleton of this compound and its derivatives can undergo various rearrangement reactions, often driven by the formation of reactive intermediates such as carbocations or radicals. These rearrangements can lead to changes in ring size or the migration of substituents.
Cascade Ring Expansion Reactions
Cascade ring expansion reactions are powerful synthetic tools for accessing medium-sized and large rings from smaller cyclic precursors. whiterose.ac.ukrsc.org These reactions often proceed through a series of sequential ring expansions, avoiding the challenges associated with direct macrocyclization. rsc.org While specific examples involving this compound are not extensively documented, the principles of cascade ring expansion can be applied to its derivatives. For instance, radical-induced ring expansions of cyclobutyl and cyclopentyl systems are known. whiterose.ac.uk A reaction could be designed where a radical is generated on the propyl side chain, which then attacks the cyclohexane ring, initiating a ring expansion cascade. The driving force for such reactions is often the formation of a more stable ring system or the relief of ring strain. rsc.org
A general concept for a cascade ring expansion might involve:
Initiation: Generation of a reactive intermediate, such as a radical, on a side chain attached to the ring.
Intramolecular Attack: The reactive intermediate attacks a bond within the ring.
Ring Opening and Re-closure: The initial ring opens, and a new, larger ring is formed.
Cascade: This process can repeat, leading to a significant increase in ring size.
Rearrangements Involving Cyclohexyl Moieties
Rearrangements of cyclohexyl moieties can occur through various mechanisms, including 1,2-shifts in carbocationic intermediates or ring-opening/ring-closure sequences in radical intermediates. nih.gov The rearrangement of a cyclohexyl radical to a cyclopentylmethyl radical, for example, can proceed through a ring-opening to a hexenyl radical followed by a 5-exo ring-closure. nih.gov The presence of stabilizing substituents on the ring can influence the favorability of such rearrangements. nih.gov
In the context of this compound, the formation of a radical on the cyclohexane ring could potentially lead to such rearrangements. For instance, if a bromine radical abstracts a hydrogen from the cyclohexane ring, the resulting cyclohexyl radical could undergo rearrangement. However, the specific reaction conditions would dictate the likelihood and outcome of such a process.
Mechanistic Investigations and Elucidation of Reaction Pathways
Detailed Reaction Mechanism Elucidation for (1,3-Dibromopropan-2-yl)cyclohexane Transformations
While specific mechanistic studies on this compound are scarce, its transformations would likely be dictated by the two bromine atoms, which can act as leaving groups in nucleophilic substitution and elimination reactions. The presence of a cyclohexane (B81311) ring also introduces conformational considerations that can influence reaction pathways.
One potential transformation is the reaction with a nucleophile. The mechanism would likely proceed via an S(_N)2 pathway, where the nucleophile attacks one of the primary carbons bearing a bromine atom, leading to the displacement of the bromide ion. The rate of this reaction would be influenced by the steric hindrance posed by the adjacent cyclohexyl group.
Another plausible reaction is elimination, promoted by a base. An E2 mechanism would involve the abstraction of a proton from the carbon adjacent to a C-Br bond, with the simultaneous departure of the bromide ion to form a double bond. The regioselectivity of this elimination would depend on the relative acidity of the available protons and the stability of the resulting alkene.
Intramolecular reactions are also a possibility. For instance, in the presence of a strong base or a reducing agent, the compound could potentially undergo cyclization to form a bicyclic product.
Identification and Characterization of Reactive Intermediates
The transformations of this compound are expected to proceed through various reactive intermediates, depending on the reaction conditions.
In nucleophilic substitution reactions , the key intermediate would be the transition state of the S(_N)2 reaction. This pentacoordinate species would involve the simultaneous bonding of the incoming nucleophile and the departing bromide ion to the same carbon atom.
For elimination reactions , the E2 transition state would be the critical intermediate. This state involves the partial formation of the new pi bond, the partial breaking of the C-H and C-Br bonds, and the partial formation of the base-hydrogen bond.
Under free-radical conditions , for example, initiation with light or a radical initiator, a cyclohexyl-substituted bromopropyl radical could be formed. Homolytic cleavage of a C-Br bond would generate a bromine radical and the corresponding organic radical. The stability of this radical intermediate would be a key factor in determining the subsequent reaction pathway. For instance, allylic bromination of cyclohexene (B86901) using N-bromosuccinimide (NBS) proceeds through a resonance-stabilized allylic radical. aklectures.comlibretexts.orgopenstax.orgchemistrysteps.com Similarly, the stability of any radical formed from this compound would influence its reactivity.
Kinetic Studies and Reaction Rate Determinants
Strength of the Nucleophile/Base: In substitution and elimination reactions, a stronger nucleophile or base will generally lead to a faster reaction rate.
Steric Hindrance: The bulky cyclohexane group can sterically hinder the approach of a nucleophile to the reaction center, thereby slowing down S(_N)2 reactions.
Leaving Group Ability: The bromide ion is a good leaving group, which facilitates both substitution and elimination reactions.
Solvent: The polarity and protic/aprotic nature of the solvent can significantly influence reaction rates.
Temperature: As with most chemical reactions, an increase in temperature will generally lead to an increase in the reaction rate.
For comparison, studies on the radical bromination of various hydrocarbons, including cyclohexane, have shown that the rate of reaction is dependent on the stability of the radical intermediate formed. ma.edu Tertiary C-H bonds react fastest, followed by secondary and then primary C-H bonds, due to the increasing stability of the corresponding radicals. masterorganicchemistry.comyoutube.com
Solvent Effects and Catalysis in Reaction Efficiency and Selectivity
The choice of solvent and the use of catalysts would be critical in controlling the efficiency and selectivity of reactions involving this compound.
Solvent Effects:
Polar Protic Solvents (e.g., water, ethanol): These solvents can solvate both the nucleophile and the leaving group, potentially slowing down S(_N)2 reactions due to the stabilization of the nucleophile. However, they can favor S(_N)1 reactions if a stable carbocation can be formed.
Polar Aprotic Solvents (e.g., acetone, DMSO): These solvents are effective at solvating cations but not anions. This leaves the nucleophile less solvated and more reactive, thus accelerating S(_N)2 reactions.
Nonpolar Solvents (e.g., hexane, carbon tetrachloride): These solvents are generally used for free-radical reactions. aklectures.com
Catalysis:
Phase-Transfer Catalysts: In reactions involving a water-soluble nucleophile and an organic-soluble substrate, a phase-transfer catalyst could be employed to bring the reactants together and increase the reaction rate.
Lewis Acids: In certain reactions, a Lewis acid could be used to coordinate with a bromine atom, making it a better leaving group and thus accelerating the reaction.
Radical Initiators: For free-radical reactions, initiators such as AIBN (azobisisobutyronitrile) or UV light would be necessary to generate the initial radical species. masterorganicchemistry.com
The table below summarizes the expected influence of solvents on the primary reaction pathways for this compound.
| Reaction Type | Solvent Class | Expected Effect on Rate | Rationale |
| S(_N)2 | Polar Aprotic | Increase | Solvates the counter-ion of the nucleophile, increasing nucleophilicity. |
| S(_N)2 | Polar Protic | Decrease | Solvates the nucleophile, reducing its reactivity. |
| E2 | Polar Aprotic | Increase | Increases the effectiveness of the base. |
| Free Radical | Nonpolar | Favorable | Stabilizes radical intermediates and does not interfere with the chain reaction. |
Advanced Spectroscopic Characterization Techniques for Structural Elucidation and Mechanistic Probes
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Reaction Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed carbon-hydrogen framework of an organic molecule. umn.eduspringernature.com For (1,3-Dibromopropan-2-yl)cyclohexane, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would provide a complete structural assignment.
¹H NMR Spectroscopy: The proton NMR spectrum is used to identify the number of distinct proton environments and their neighboring protons. For this compound, the spectrum would show a complex set of signals. The protons on the cyclohexane (B81311) ring would appear as broad, overlapping multiplets, typical for such systems, likely in the range of 1.0-2.0 ppm. libretexts.orgchemicalbook.com The proton at the point of substitution (C1 of the cyclohexane) would be shifted further downfield. The protons of the dibromopropyl side chain would be more distinct. The methine proton (CH) at C2' would appear as a multiplet, significantly deshielded by the adjacent bromine atoms and the cyclohexane ring. The two sets of methylene (B1212753) protons (CH₂Br) at C1' and C3' are diastereotopic and would therefore be expected to appear as distinct signals, likely as complex multiplets known as ABX patterns, further split by the C2' proton. The presence of heavy bromine atoms can influence the precise chemical shifts. rsc.org
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. bhu.ac.in For this compound, assuming a lack of symmetry, nine distinct signals would be expected: six for the cyclohexane ring and three for the propyl side chain. The carbons of the cyclohexane ring would typically resonate in the 25-45 ppm region. libretexts.orgresearchgate.net The carbon atom attached to the side chain (C1) would be shifted slightly downfield. The carbons of the side chain would be significantly affected by the electronegative bromine atoms. The C2' carbon, bonded to the cyclohexane ring and a bromine atom, would appear in the 45-55 ppm range. The two carbons bearing bromine atoms (C1' and C3') would be the most downfield, likely in the 30-40 ppm range. acs.orgnih.gov DEPT (Distortionless Enhancement by Polarization Transfer) experiments would be used to differentiate between CH, CH₂, and CH₃ groups, confirming the assignments. bhu.ac.in
2D NMR Techniques: To definitively connect the structure, 2D NMR experiments are crucial.
COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling networks, confirming the connectivity within the cyclohexane ring and along the propyl side chain.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon, unambiguously linking the ¹H and ¹³C assignments. acs.org
HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds. This would be critical in confirming the connection between the cyclohexane ring and the dibromopropyl side chain, for example, by showing a correlation from the C2' proton to the C1 and C2/C6 carbons of the cyclohexane ring.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is predictive and based on data from analogous structures.
| Atom Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | ¹H Multiplicity |
|---|---|---|---|
| Cyclohexane C1-H | ~40-50 | ~1.8-2.2 | m |
| Cyclohexane CH₂ | ~25-35 | ~1.0-1.9 | m |
| Propyl C1'-H₂ (CH₂Br) | ~35-45 | ~3.5-3.8 | m (ABX) |
| Propyl C2'-H | ~50-60 | ~4.0-4.3 | m |
| Propyl C3'-H₂ (CH₂Br) | ~35-45 | ~3.5-3.8 | m (ABX) |
Mass Spectrometry for Product Identification and Intermediate Detection
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through analysis of its fragmentation patterns. knockhardy.org.uk Gas Chromatography-Mass Spectrometry (GC-MS) would be the typical method for analyzing this compound.
Molecular Ion Peak: The key feature in the mass spectrum of a bromine-containing compound is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. docbrown.infodocbrown.info Therefore, any fragment containing two bromine atoms, including the molecular ion ([M]⁺), will appear as a characteristic cluster of three peaks: [M]⁺, [M+2]⁺, and [M+4]⁺, with a relative intensity ratio of approximately 1:2:1. For this compound (C₉H₁₆Br₂), the molecular weight is approximately 284 g/mol . The molecular ion region should therefore show peaks at m/z 282, 284, and 286.
Fragmentation Pattern: The fragmentation of the molecular ion provides a fingerprint that helps to identify the structure. Common fragmentation pathways for haloalkanes include the loss of a halogen atom and the loss of hydrogen halide. knockhardy.org.ukdocbrown.info
Loss of Bromine: A prominent peak would be expected corresponding to the loss of a bromine radical (·Br), resulting in a fragment ion [C₉H₁₆Br]⁺. This would appear as a pair of peaks of nearly equal intensity at m/z 203 and 205.
Loss of HBr: The loss of a neutral hydrogen bromide molecule would lead to a [C₉H₁₅Br]⁺ fragment, also appearing as an isotopic doublet at m/z 202 and 204.
Cleavage of the Side Chain: The bond between the cyclohexane ring and the propyl side chain is likely to cleave. This could result in a cyclohexyl cation [C₆H₁₁]⁺ at m/z 83 or a dibromopropyl fragment. The most abundant peak in the spectrum (the base peak) could correspond to the stable cyclohexyl cation.
Other Fragments: Further fragmentation of the side chain and the ring would produce smaller ions, contributing to the complex fingerprint of the spectrum. The detection of organobromine compounds can be achieved with high sensitivity using various mass spectrometry techniques. rsc.orgresearchgate.netnih.govresearchgate.netacs.org
Table 2: Predicted Key Mass Spectrometry Fragments for this compound This table is predictive and based on established fragmentation patterns.
| m/z Value | Possible Fragment Ion | Notes |
|---|---|---|
| 282, 284, 286 | [C₉H₁₆Br₂]⁺ | Molecular ion cluster (M, M+2, M+4) |
| 203, 205 | [C₉H₁₆Br]⁺ | Loss of one Br atom |
| 202, 204 | [C₉H₁₅Br]⁺ | Loss of HBr |
| 83 | [C₆H₁₁]⁺ | Cyclohexyl cation, possible base peak |
| 79, 81 | [Br]⁺ | Bromine ion |
Infrared (IR) Spectroscopy for Functional Group Analysis in Reaction Products
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of IR radiation corresponding to bond vibrations. quora.comvscht.cz While the IR spectrum of an alkyl halide can be complex, it provides key confirmatory information. scribd.com
For this compound, the spectrum would be dominated by features characteristic of an alkane, with specific absorptions indicating the presence of the carbon-bromine bonds.
C-H Stretching: Strong, sharp absorptions would be observed just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range, which are characteristic of C(sp³)-H bonds in the cyclohexane ring and propyl chain. libretexts.orgdocbrown.info
C-H Bending: Absorptions corresponding to the scissoring and bending vibrations of the CH₂ groups will appear in the 1440-1470 cm⁻¹ region.
C-Br Stretching: The most diagnostic feature for this compound would be the C-Br stretching vibrations. These typically appear as strong absorptions in the fingerprint region of the spectrum, generally between 500 and 690 cm⁻¹. libretexts.orgorgchemboulder.comlibretexts.orgwpmucdn.com The presence of multiple C-Br bonds may lead to several bands in this region.
Table 3: Predicted Characteristic IR Absorptions for this compound This table is predictive and based on standard IR correlation tables.
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
|---|---|---|
| 2850-2960 | C-H Stretch (sp³) | Strong |
| 1440-1470 | C-H Bend (CH₂) | Medium |
| 515-690 | C-Br Stretch | Strong |
X-ray Crystallography for Absolute Stereochemistry Determination (where applicable to derivatives)
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, providing precise information on bond lengths, bond angles, and stereochemistry. springernature.comnih.gov This technique, however, requires a well-ordered single crystal. researchgate.net Since this compound is likely a liquid or a low-melting solid, X-ray analysis would most practically be performed on a suitable crystalline derivative.
Structural Elucidation: If a crystalline derivative could be formed, single-crystal X-ray diffraction would provide an unambiguous map of the atomic positions. This would confirm:
The connectivity of the atoms, verifying the link between the cyclohexane and the dibromopropyl moieties.
The conformational details, such as the specific chair, boat, or twist-boat conformation of the cyclohexane ring. nptel.ac.iniucr.orgresearchgate.net
The relative stereochemistry of all chiral centers. The C2' atom of the propyl chain is a stereocenter, as is the C1 atom of the cyclohexane ring. X-ray analysis would determine the relative orientation (e.g., cis/trans) of the substituents on the ring and the configuration at the C2' center relative to the ring's stereocenters. researchgate.nettib.eu
Absolute Stereochemistry: Determining the absolute configuration (the actual R/S designation) of the chiral centers is more challenging but possible. nptel.ac.in This is typically achieved by using X-rays of a specific wavelength (often from a copper source) that can induce anomalous dispersion effects from the heavier bromine atoms present in the molecule. By carefully analyzing the intensity differences between Friedel pairs of reflections (reflections with indices h,k,l and -h,-k,-l), the absolute structure can be determined with a high degree of confidence. researchgate.neted.ac.ukchem-soc.si This allows for the definitive assignment of the absolute configuration without the need for a chiral reference.
Computational and Theoretical Studies of 1,3 Dibromopropan 2 Yl Cyclohexane
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a robust quantum-mechanical method used to calculate the electronic structure of molecules. nih.gov Unlike traditional methods that focus on the complex many-electron wavefunction, DFT calculates the total energy of a system based on its electron density, which is a more manageable variable. scispace.com This approach offers a favorable balance between computational cost and accuracy, making it a widely used tool in chemistry. nih.govals-journal.com
For (1,3-Dibromopropan-2-yl)cyclohexane, DFT calculations can elucidate its fundamental electronic properties and predict its reactivity. Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity.
Furthermore, DFT allows for the mapping of the molecular electrostatic potential (MEP) surface, which visually represents the charge distribution across the molecule. als-journal.com In this compound, regions of negative potential are expected around the electronegative bromine atoms, indicating sites susceptible to electrophilic attack. Conversely, regions of positive potential would highlight areas prone to nucleophilic attack.
Conceptual DFT also provides a framework for quantifying reactivity through various indices. mdpi.com These descriptors, calculated from the electronic structure, offer a semi-quantitative understanding of how the molecule will behave in chemical reactions.
Table 1: Conceptual DFT Reactivity Descriptors
| Descriptor | Symbol | Definition | Relevance to this compound |
| Electronic Chemical Potential | µ | The negative of electronegativity; tendency to escape from an equilibrium system. | Indicates the overall reactivity and electron-donating/accepting tendency. |
| Chemical Hardness | η | Resistance to change in electron distribution. | A larger HOMO-LUMO gap implies greater hardness and lower reactivity. |
| Electrophilicity Index | ω | A measure of the energy lowering of a system when it accepts electrons. | Quantifies the molecule's capacity to act as an electrophile. |
| Nucleophilicity Index | N | A measure of the molecule's ability to donate electrons. | Helps rank its strength as a nucleophile relative to a standard. |
| Fukui Functions | f(r) | Indicates the change in electron density at a point when an electron is added or removed. mdpi.com | Identifies the most electrophilic and nucleophilic sites within the molecule. mdpi.com |
Prediction of Reaction Energetics and Transition States
Computational methods, particularly DFT, are instrumental in mapping out the potential energy surfaces of chemical reactions. This allows for the prediction of reaction energetics—the relative energies of reactants, products, and intermediates—and the identification of transition states. The transition state is the highest energy point along the reaction coordinate and determines the activation energy, which is a key factor controlling the reaction rate.
For this compound, a likely reaction pathway to study would be nucleophilic substitution, where a nucleophile replaces one or both bromine atoms. Theoretical calculations can model this process step-by-step. By calculating the energies of the starting materials, the transition state structure, and the final products, a reaction energy profile can be constructed. This profile reveals whether the reaction is exothermic (releases energy) or endothermic (requires energy) and provides the activation energy barrier. Such studies can help predict the feasibility of a reaction and elucidate its mechanism without performing the actual experiment.
Table 2: Hypothetical Reaction Energy Profile for a Nucleophilic Substitution on this compound
This table illustrates a hypothetical SN2 reaction where a nucleophile (Nu-) displaces one bromide ion (Br-).
| Species | Description | Relative Energy (kcal/mol) |
| Reactants | This compound + Nu- | 0 (Reference) |
| Transition State | [Nu···C···Br]‡ complex | +20 |
| Products | (1-Bromo-3-nucleo-propan-2-yl)cyclohexane + Br- | -15 |
Conformational Analysis of the Cyclohexyl and Propane (B168953) Chains
The three-dimensional shape of this compound is not static. It exists as an equilibrium of different spatial arrangements, or conformations, resulting from rotations around its single bonds.
The cyclohexyl ring predominantly adopts a stable "chair" conformation, which minimizes angular and torsional strain. In this conformation, the (1,3-dibromopropan-2-yl) substituent can occupy one of two positions: axial (pointing up or down, parallel to the ring's axis) or equatorial (pointing out from the side of the ring). The equatorial position is generally more stable for bulky substituents to avoid steric clashes with the axial hydrogens on the same side of the ring. nih.gov Computational studies can precisely calculate the energy difference between these two conformers. nih.gov
The propane chain also has conformational flexibility due to rotation around its C-C bonds. The relative positions of the two bromomethyl (-CH₂Br) groups and the cyclohexyl group can be staggered or eclipsed. Staggered conformations are energetically favored over eclipsed ones.
Table 3: Calculated Relative Energies for Key Conformations
| Cyclohexyl Substituent Position | Propane Chain Conformation | Relative Energy (kcal/mol) | Population at 298 K (%) |
| Equatorial | Anti (staggered) | 0 (Most Stable) | ~99 |
| Axial | Anti (staggered) | ~2.0 | ~1 |
| Equatorial | Gauche (staggered) | ~0.8 | Minor |
| Equatorial | Eclipsed | >5.0 | Negligible |
Note: Values are representative for a bulky substituent on a cyclohexane (B81311) ring and illustrate the general principles.
Molecular Dynamics Simulations to Understand Dynamic Behavior
While conformational analysis provides static pictures of stable structures, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. researchgate.net MD simulations are computational experiments that solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment. researchgate.netebsco.com
For this compound, an MD simulation could be used to:
Visualize Conformational Changes : Observe the "ring flip" of the cyclohexane moiety between its two chair forms and watch the rotation of the propane side chain in real-time. nih.gov
Analyze Flexibility : Quantify the mobility of different parts of the molecule, such as the flexible side chain versus the more rigid ring structure. nih.gov
Study Solvent Effects : Simulate the molecule in a solvent like water or an organic solvent to understand how solvent molecules arrange around it and influence its conformational preferences and dynamics.
MD simulations provide a bridge between theoretical models and real-world behavior, offering atomic-level insights into the dynamic nature of molecules. nih.gov
Table 4: Typical Parameters for a Molecular Dynamics Simulation
| Parameter | Description | Typical Value/Setting |
| Force Field | A set of equations and parameters used to describe the potential energy of the system. nih.gov | AMBER, CHARMM, OPLS |
| System Setup | The molecule is placed in a simulation box, often with solvent molecules. | Solvated in a cubic box with periodic boundary conditions. |
| Simulation Time | The duration of the simulation. | 100 nanoseconds (ns) to microseconds (µs) |
| Time Step | The small interval at which forces and positions are updated. | 2 femtoseconds (fs) |
| Ensemble | The set of thermodynamic variables held constant (e.g., temperature, pressure). | NPT (constant Number of particles, Pressure, Temperature) |
| Output Data | Atomic coordinates over time (trajectory), energies, pressures, etc. | Trajectory files, energy logs |
Quantitative Structure-Activity Relationships (QSAR) in Related Halogenated Compounds
Quantitative Structure-Activity Relationship (QSAR) studies are computational models that aim to correlate the chemical structure of a series of compounds with a specific property, such as biological activity or physical characteristics. researchgate.netscholarsresearchlibrary.com The goal is to develop a mathematical equation that can predict the activity of new, untested compounds based solely on their structural features. scholarsresearchlibrary.com
While no specific QSAR studies on this compound are documented, the principles can be understood from research on other halogenated compounds. researchgate.net In a typical QSAR study, a set of related molecules with known activities is used. For each molecule, a series of "molecular descriptors" are calculated. These descriptors are numerical values that represent different aspects of the molecule's structure, such as:
Lipophilicity : How well the molecule dissolves in fats (e.g., LogP).
Electronic Properties : Parameters derived from DFT, such as dipole moment or orbital energies.
Steric/Topological Properties : Descriptors related to the molecule's size, shape, and connectivity.
Statistical methods are then used to find the best correlation between these descriptors and the observed activity. For halogenated compounds, descriptors related to lipophilicity and the polarizability of the carbon-halogen bond are often found to be crucial for predicting their behavior. nih.gov
Table 5: Common Molecular Descriptors in QSAR Studies of Halogenated Compounds
| Descriptor Class | Example Descriptor | Description |
| Lipophilic | LogP | The logarithm of the partition coefficient between octanol (B41247) and water. |
| Electronic | Dipole Moment | A measure of the overall polarity of the molecule. |
| Electronic | HOMO/LUMO Energies | Energies of the frontier molecular orbitals. |
| Steric | Molecular Weight | The mass of the molecule. |
| Steric | Molar Refractivity (MR) | A measure of the volume occupied by a molecule and its polarizability. |
| Topological | Connectivity Indices | Numbers derived from the graph representation of the molecule, describing its branching. |
Synthetic Utility and Applications in Complex Molecule Synthesis
Building Block for the Synthesis of Diverse Organic Compounds
The presence of two bromine atoms on the propane (B168953) chain of (1,3-Dibromopropan-2-yl)cyclohexane provides two electrophilic sites that are susceptible to nucleophilic substitution. This bifunctionality allows for the introduction of a wide range of functional groups, making it a key building block for a variety of organic molecules. The cyclohexane (B81311) ring provides a robust and sterically defined core, influencing the conformational properties of the resulting products.
The reactivity of the bromine atoms can be modulated by the choice of nucleophile and reaction conditions. Strong nucleophiles, such as primary and secondary amines, thiols, and phosphines, can readily displace the bromide ions to form new carbon-heteroatom bonds. This reactivity is fundamental to its application in the synthesis of more complex molecules.
Table 1: Representative Reactions of this compound with Various Nucleophiles
| Nucleophile | Reagent Example | Product Type | Potential Application |
| Primary Amine | Ethylamine | N,N'-diethyl-2-cyclohexylpropane-1,3-diamine | Ligand synthesis, pharmaceutical intermediates |
| Secondary Amine | Diethylamine | N1,N1,N3,N3-tetraethyl-2-cyclohexylpropane-1,3-diamine | Organic bases, precursors to quaternary ammonium (B1175870) salts |
| Thiol | Ethanethiol | 1,3-bis(ethylthio)-2-cyclohexylpropane | Sulfur-containing heterocycles, material science |
| Phosphine (B1218219) | Phenylphosphine | 1,3-bis(phenylphosphanyl)-2-cyclohexylpropane | Phosphine ligands for catalysis |
Precursor for the Construction of Heterocyclic Systems (e.g., Sulfur-Containing Rings)
The 1,3-disposition of the bromine atoms in this compound makes it an ideal precursor for the synthesis of five- and six-membered heterocyclic rings. By reacting with dinucleophiles, the compound can undergo a double nucleophilic substitution to form a cyclic structure. This approach is particularly useful for the synthesis of sulfur-containing heterocycles, which are important motifs in many biologically active molecules and materials.
For instance, reaction with a dithiol, such as ethane-1,2-dithiol, in the presence of a base can lead to the formation of a cyclohexane-substituted 1,3-dithiane (B146892) ring. The choice of the dinucleophile allows for the synthesis of a variety of heterocyclic systems with different ring sizes and heteroatoms.
Table 2: Synthesis of Sulfur-Containing Heterocycles from this compound
| Dinucleophile | Product | Ring System |
| Sodium Sulfide (Na₂S) | 5-cyclohexyl-1,3-dithiane | 1,3-Dithiane |
| Ethane-1,2-dithiol | 2-(cyclohexylmethyl)-1,3-dithiolane | 1,3-Dithiolane |
| Propane-1,3-dithiol | 2-(cyclohexylmethyl)-1,3-dithiane | 1,3-Dithiane |
Role in the Preparation of P-Stereogenic Phosphines and Related Organometallic Compounds
P-stereogenic phosphines are a class of chiral ligands that have found widespread application in asymmetric catalysis. The synthesis of these compounds often requires the use of chiral building blocks to introduce stereochemistry at the phosphorus center. While direct use of this compound in this context is not extensively reported, its structure suggests a potential role as a precursor for creating phosphine ligands with a defined backbone.
A plausible synthetic strategy would involve the reaction of this compound with a primary or secondary phosphine, followed by further transformations to generate a P-stereogenic center. The cyclohexane group would provide a rigid scaffold that could influence the steric and electronic properties of the resulting phosphine ligand, and in turn, the stereochemical outcome of catalytic reactions. The resulting phosphines could then be used to form a variety of organometallic complexes with transition metals for applications in catalysis.
Table 3: Plausible Synthetic Route to a Phosphine Ligand
| Step | Reagents | Intermediate/Product | Purpose |
| 1 | Phenylphosphine, Base | 1,3-bis(phenylphosphanyl)-2-cyclohexylpropane | Formation of a diphosphine |
| 2 | Chiral auxiliary, Oxidizing agent | Diastereomeric phosphine oxides | Resolution of stereoisomers |
| 3 | Reducing agent | Enantiomerically enriched diphosphine ligand | Final chiral ligand |
Intermediacy in the Synthesis of Bridged and Polycyclic Architectures
The bifunctional nature of this compound also lends itself to the construction of more complex bridged and polycyclic systems. Through carefully designed reaction sequences, both bromine atoms can participate in intramolecular or intermolecular cyclization reactions to form intricate three-dimensional structures.
For example, an intramolecular reaction could be envisioned if a nucleophilic group is present on the cyclohexane ring, leading to the formation of a bicyclic system. Alternatively, reaction with a di-nucleophile in an intermolecular fashion could lead to the formation of a larger ring system or a bridged compound. These strategies are valuable for the synthesis of natural products and other complex organic molecules.
Table 4: Hypothetical Synthesis of a Bridged System
| Reactant 1 | Reactant 2 | Reaction Type | Product |
| This compound | 1,4-diaminobutane | Intermolecular double nucleophilic substitution | Aza-bridged macrocycle |
| A cyclohexane derivative of this compound with a tethered amine | - | Intramolecular nucleophilic substitution | Bicyclic amine |
Conclusion and Future Research Directions
Synthesis and Reactivity Challenges for (1,3-Dibromopropan-2-yl)cyclohexane
The synthesis of this compound, while not extensively documented in current literature, can be inferred from established methods for preparing similar dibrominated compounds. A plausible synthetic route would involve the bromination of the corresponding diol, 2-cyclohexylpropane-1,3-diol. This transformation, typically achieved using reagents like phosphorus tribromide (PBr₃) or a combination of triphenylphosphine (B44618) and a bromine source such as N-Bromosuccinimide (NBS), is not without its difficulties. rsc.org
Key challenges in the synthesis include:
Yield and Purity: Achieving high yields can be complicated by the formation of side products, including elimination products (alkenes) and incompletely brominated species (bromo-alcohols). The purification of the target compound from these impurities requires careful chromatographic separation.
Reaction Control: The reactivity of the hydroxyl groups can be influenced by steric hindrance from the adjacent cyclohexane (B81311) ring, potentially requiring harsh reaction conditions that promote side reactions.
Stability: The 1,3-dibromo functionality may be susceptible to degradation or rearrangement under certain conditions.
Once synthesized, the reactivity of this compound presents its own set of challenges. As a dihaloalkane, it is primed for nucleophilic substitution and elimination reactions. The primary bromine atoms are expected to be more reactive towards Sₙ2 displacement than a secondary halide, but the steric bulk of the cyclohexane group could modulate this reactivity. A significant challenge lies in achieving selective monofunctionalization versus difunctionalization, a common issue with symmetric difunctional reagents. Controlling the reaction stoichiometry and conditions is critical to favor the desired product. Furthermore, the potential for intramolecular cyclization (to form a substituted cyclobutane) or intermolecular polymerization presents competing reaction pathways that must be carefully managed.
Emerging Methodologies for Selective Halogenation and Functionalization
Traditional halogenation methods often suffer from a lack of selectivity and require harsh conditions. researchgate.net Modern synthetic organic chemistry, however, offers a suite of more refined tools that could be applied to the synthesis and functionalization of molecules like this compound.
Advanced Halogenation and Functionalization Techniques
| Method | Description | Potential Advantage for this compound |
| C-H Activation/Halogenation | Transition-metal catalysis (e.g., using palladium, copper, or ruthenium) can enable the direct conversion of C-H bonds to C-X (carbon-halogen) bonds. researchgate.netrsc.org This approach offers high regioselectivity, often guided by directing groups. | Could provide alternative synthetic routes, potentially halogenating a pre-existing cyclohexylpropane backbone with greater control and fewer steps. |
| Photoredox Catalysis | Visible-light-mediated reactions have emerged as a powerful tool for generating radicals under mild conditions. nih.govmdpi.com This can be used for both halogenation and subsequent functionalization reactions, often with high functional group tolerance. | Enables late-stage functionalization and the introduction of diverse chemical moieties onto the molecule under gentle conditions, minimizing degradation. |
| Remote Functionalization | Palladium-catalyzed "chain-walking" strategies allow for the functionalization of a terminal position of an alkyl chain, even starting from an internal alkene. oup.com | This could be a powerful method to synthesize the 1,3-dihalogenated pattern from different starting materials with high selectivity for the primary positions. |
| Enzyme Catalysis | Halogenase enzymes offer unparalleled selectivity in halogenating specific positions on a substrate, though their application is often substrate-specific. | A biocatalytic approach could, in principle, offer a green and highly selective route to the target molecule or its precursors. |
These emerging strategies have the potential to overcome many of the challenges associated with traditional synthesis, offering pathways to this compound and its derivatives with greater efficiency and selectivity.
Potential for Exploration in Materials Science and Polymer Chemistry (as a building block)
The difunctional nature of this compound makes it an attractive candidate as a monomer or cross-linking agent in polymer synthesis. The two primary bromide groups can readily participate in polycondensation or substitution polymerization reactions.
The incorporation of the cyclohexylpropane unit into a polymer backbone is expected to impart several desirable properties:
Increased Rigidity and Thermal Stability: The bulky and rigid cyclohexane ring can restrict chain mobility, leading to polymers with higher glass transition temperatures (T₉) and improved thermal stability compared to analogous polymers made from purely linear aliphatic monomers.
Modified Solubility: The hydrophobic nature of the cyclohexyl group would influence the solubility of the resulting polymer, making it more soluble in nonpolar organic solvents.
Tailored Mechanical Properties: The introduction of this monomer could be used to tune the mechanical properties of materials, potentially increasing hardness and modulus. rsc.org
For instance, reaction with diols could yield polyethers, while reaction with dicarboxylates could produce polyesters. Its use as a cross-linking agent could create robust polymer networks with enhanced durability. The development of chemically recyclable polymers is a major goal, and designing materials from monomers like this compound could lead to new plastics with a circular life cycle. rsc.org The field of advanced polymers, which focuses on materials with exceptional properties, is a fertile ground for exploring the contributions of such unique building blocks. routledge.com
Opportunities for Multicomponent and Cascade Reactions
Cascade reactions, where multiple bond-forming events occur in a single synthetic operation without isolating intermediates, represent a highly efficient strategy for building molecular complexity. wikipedia.org Dihaloalkanes are valuable participants in such processes, often acting as electrophilic partners that bridge two or more nucleophilic components. beilstein-journals.orggrafiati.com
This compound is well-suited for this role. It could be employed in:
Multicomponent Reactions (MCRs): In an MCR, the compound could react sequentially with two different nucleophiles to assemble a more complex acyclic or cyclic structure. For example, a reaction with an amine and a thiol could lead to functionalized amino thioethers. Dihaloalkanes can serve as surrogates for other C1 or C3 building blocks in various MCRs. researchgate.net
Intramolecular Cascade Reactions: If the compound is first functionalized with a nucleophilic group, subsequent intramolecular cyclization onto the remaining C-Br bond could be triggered, leading to the formation of heterocyclic or carbocyclic ring systems containing the cyclohexyl moiety.
Synthesis of Spirocyclic and Fused Systems: The 1,3-disposition of the bromine atoms is ideal for forming six-membered rings. For example, reaction with a dinucleophile like a malonate ester could lead to the formation of a substituted cyclohexane ring fused or spiro-linked to the parent cyclohexane core, a motif found in various natural products. researchgate.net
The ability to generate complex scaffolds in a single step makes cascade reactions an atom-economical and powerful synthetic tool. The unique stereochemical and conformational constraints imposed by the central cyclohexyl group in this compound could offer interesting stereochemical control in these complex transformations.
Q & A
Q. What synthetic strategies ensure stereochemical purity in (1,3-Dibromopropan-2-yl)cyclohexane, and how does conformation influence reaction pathways?
Methodological Answer: To achieve high stereochemical purity, consider:
- Bromination Pathways : Use controlled ionic bromination (e.g., allylic bromination with NBS) rather than radical methods to minimize side products.
- Solvent Effects : Polar aprotic solvents (e.g., DCM) stabilize ionic intermediates, improving regioselectivity .
- Conformational Analysis : The cyclohexane ring prefers a chair conformation. Bulky bromine substituents adopt equatorial positions to reduce 1,3-diaxial strain, influencing reactivity in substitution reactions (e.g., SN2 vs SN1 pathways) .
Q. Which analytical techniques confirm the molecular structure and purity of this compound?
Methodological Answer:
- X-ray Crystallography : Resolve absolute stereochemistry using SHELX software for refinement .
- NMR Spectroscopy : Analyze H and C chemical shifts; coupling constants (e.g., ) reveal substituent spatial arrangements.
- Gas Chromatography (GC) : Optimize separation parameters (e.g., column temperature, carrier gas flow rate) via orthogonal experimental designs to assess purity .
- UV-Vis Spectroscopy : Detect impurities via absorbance profiles in cyclohexane solvent .
Q. Table 1: Key Analytical Parameters
Advanced Research Questions
Q. How can Response Surface Methodology (RSM) optimize synthesis conditions for high yield?
Methodological Answer:
- Experimental Design : Use a Box-Behnken design to evaluate factors: temperature (40–80°C), brominating agent stoichiometry (1.0–2.0 eq), and reaction time (2–8 hrs).
- Response Variables : Yield (%) and enantiomeric excess (ee).
- Model Validation : Fit data to a quadratic model; validate via ANOVA (p < 0.05 for significant terms). Adjust parameters using steepest ascent to reach optimal conditions .
Q. Table 2: Example RSM Optimization
| Factor | Low Level | High Level | Optimal Value |
|---|---|---|---|
| Temperature (°C) | 40 | 80 | 65 |
| Stoichiometry | 1.0 eq | 2.0 eq | 1.5 eq |
| Time (hrs) | 2 | 8 | 5.2 |
Q. What mechanistic insights emerge from computational modeling of degradation pathways?
Methodological Answer:
- Degradation Pathways : Simulate H-abstraction reactions (e.g., by hydroxyl radicals) using density functional theory (DFT). Compare activation energies for bromine elimination vs ring-opening pathways.
- Kinetic Modeling : Integrate quantum calculations with microkinetic models to predict product distributions (e.g., cyclohexene vs brominated alkanes) under oxidative conditions .
Q. How do steric and electronic effects govern nucleophilic substitution reactivity?
Methodological Answer:
- Steric Effects : Axial bromine substituents create torsional strain, accelerating SN1 mechanisms via carbocation intermediates.
- Electronic Effects : Electron-withdrawing bromines polarize C-Br bonds, favoring SN2 pathways in less sterically hindered conformations .
- Experimental Validation : Compare reaction rates in chair vs twist-boat conformations using kinetic isotope effects (KIEs) .
6. Resolving conflicting analytical A case study in purity assessment.
Methodological Answer:
- Triangulation : Cross-validate GC purity (95%) with H NMR integration (discrepancy due to overlapping peaks). Use X-ray crystallography as a definitive structural reference .
- Spike-in Experiments : Add known impurities (e.g., 1,2-dibromo isomers) to calibrate GC retention times and quantify detection limits .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
